molecular formula C8H9N3O B590748 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide CAS No. 129053-93-6

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide

Cat. No. B590748
CAS RN: 129053-93-6
M. Wt: 163.18
InChI Key: XHTCKMNBOXKHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of pyrrole carboxamides, and its unique chemical structure has led to its use in various biological studies.

Mechanism of Action

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide inhibits the activity of HIF-1α by binding to its oxygen-dependent degradation domain (ODD) and preventing its degradation. This leads to the accumulation of HIF-1α in the cytoplasm, which in turn reduces the expression of genes involved in cell proliferation, angiogenesis, and glycolysis. The inhibition of HIF-1α activity by 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to induce apoptosis in cancer cells and reduce tumor growth.
Biochemical and Physiological Effects:
1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage in animal models of neurodegenerative diseases. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has several advantages as a research tool, including its ability to selectively inhibit HIF-1α activity and its potential therapeutic applications in various diseases. However, 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has certain limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration while designing experiments using 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide.

Future Directions

There are several future directions for research on 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of dosage and delivery methods. Further studies are also needed to investigate the potential side effects and toxicity of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide in vivo. Overall, 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has the potential to be a valuable research tool and a promising therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide.

Scientific Research Applications

1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It acts as an inhibitor of the transcription factor hypoxia-inducible factor 1-alpha (HIF-1α), which is involved in the regulation of cellular responses to hypoxia. 1-(2-Cyanoethyl)-1H-pyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells by suppressing HIF-1α activity, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(2-cyanoethyl)pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h1,3,5H,2,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTCKMNBOXKHIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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